molecular formula C14H23N3 B13883687 4-(4-Ethylpiperazin-1-ylmethyl)-3-methyl-aniline

4-(4-Ethylpiperazin-1-ylmethyl)-3-methyl-aniline

Cat. No.: B13883687
M. Wt: 233.35 g/mol
InChI Key: GNYMTNISHULOOR-UHFFFAOYSA-N
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Description

4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethylpiperazine group attached to a methylated aniline structure. It has been studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline typically involves the reaction of 4-ethylpiperazine with 3-methylaniline under controlled conditions. One common method involves the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. It is known to inhibit receptor tyrosine kinases such as EGFR, VEGFR, and HER2, which play crucial roles in cell signaling and proliferation. By inhibiting these receptors, the compound exhibits anticancer and antiangiogenic effects .

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-3-methylaniline

InChI

InChI=1S/C14H23N3/c1-3-16-6-8-17(9-7-16)11-13-4-5-14(15)10-12(13)2/h4-5,10H,3,6-9,11,15H2,1-2H3

InChI Key

GNYMTNISHULOOR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)N)C

Origin of Product

United States

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